molecular formula C14H18O2 B3825765 Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

Cat. No.: B3825765
M. Wt: 218.29 g/mol
InChI Key: TUBSTPQBMRWIND-UHFFFAOYSA-N
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Description

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- is an organic compound characterized by a cyclohexene ring substituted with two hydroxymethyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. For instance, 1,3-butadiene can react with maleic anhydride to form a cyclohexene derivative, which can then be further functionalized to introduce the hydroxymethyl and phenyl groups .

Industrial Production Methods:

Types of Reactions:

    Oxidation: Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

    Oxidation: Cyclohex-4-ene-1,3-dicarboxylic acid.

    Reduction: Cyclohexane-1,3-dimethanol, 5-phenyl-.

    Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- involves its interaction with various molecular targets, depending on the specific application. For example, in catalytic reactions, it may act as a ligand, coordinating with metal centers to facilitate the reaction. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

    Cyclohex-4-ene-1,2-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of hydroxymethyl groups.

    Cyclohex-4-ene-1,1-dimethanol: Lacks the phenyl group, making it less sterically hindered.

    Cyclohexane-1,3-dimethanol, 5-phenyl-: Saturated version of the compound, with a cyclohexane ring instead of a cyclohexene ring.

Uniqueness: Cyclohex-4-ene-1,3-dimethanol, 5-phenyl- is unique due to the presence of both hydroxymethyl and phenyl groups on a cyclohexene ring, which imparts distinct reactivity and potential for diverse applications .

Properties

IUPAC Name

[5-(hydroxymethyl)-3-phenylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O2/c15-9-11-6-12(10-16)8-14(7-11)13-4-2-1-3-5-13/h1-5,7,11-12,15-16H,6,8-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBSTPQBMRWIND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=CC1CO)C2=CC=CC=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 2
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 3
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 4
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 5
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-
Reactant of Route 6
Cyclohex-4-ene-1,3-dimethanol, 5-phenyl-

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